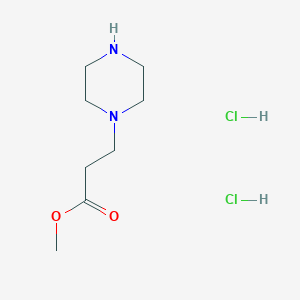

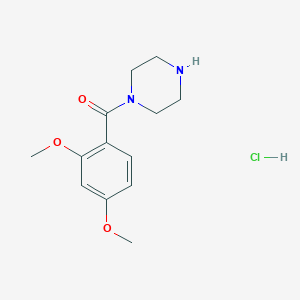

![molecular formula C9H9ClN2 B1419508 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole CAS No. 24133-82-2](/img/structure/B1419508.png)

2-chloro-1,7-dimethyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

2-Chloro-1,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound with the following chemical formula: C8H7ClN2 . It belongs to the imidazole family and exhibits interesting biological properties. Imidazoles are known for their diverse applications in medicinal chemistry, including antimicrobial and antifungal activities .

Synthesis Analysis

The synthesis of 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole involves specific chemical reactions. While I don’t have the exact synthetic pathway for this compound, it can be prepared through various methods, such as cyclization reactions or functional group transformations. Researchers have explored different synthetic routes to obtain this compound, aiming for high yields and purity. Further studies are needed to optimize the synthesis process .

Molecular Structure Analysis

The molecular structure of 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole consists of a benzimidazole core with a chlorine atom at position 2 and methyl groups at positions 1 and 7. The imidazole ring system is planar, and the chlorine substitution introduces asymmetry. Solid-state NMR techniques have been employed to verify the quality of synthesized samples .

Chemical Reactions Analysis

The reactivity of 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole can be explored through its participation in various chemical reactions. Researchers have investigated its behavior under different conditions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. These studies contribute to understanding its potential applications and reactivity patterns .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Microbiological Activity

- Field : Microbiology

- Application : 1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity .

- Methods : Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined. Solid-state NMR was applied for testing the quality of the obtained samples .

- Results : The compounds showed selectivity in their antimicrobial activity. ADME calculations indicate that the compounds can be tested as potential drugs .

Synthesis of Imidazoles

- Field : Organic Chemistry

- Application : 1H-benzo[d]imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .

- Methods : The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

- Results : An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Therapeutic Potential

- Field : Pharmacology

- Application : Imidazole derivatives show a broad range of chemical and biological properties. They have become an important synthon in the development of new drugs .

- Methods : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Results : There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Synthesis of Complex Organic Molecules

- Field : Organic Chemistry

- Application : 2-Chloro-1,3-dimethylimidazolinium chloride is a carbene precursor that can be used to prepare various complex organic molecules .

- Methods : For example, it can be used as a synthetic intermediate in the preparation of 2,2-difluoro-1,3-dimethylimidazolidine, a new fluorinating reagent that can be used to introduce fluorine atoms into organic functional molecule structures .

- Results : The specific results would depend on the particular synthesis being performed .

Synthesis of Tagged Glucose

- Field : Biochemistry

- Application : 2-Chloro-1,3-dimethylimidazolinium chloride can be used in the synthesis of tagged glucose .

- Methods : The specific methods would depend on the particular synthesis being performed .

- Results : The specific results would depend on the particular synthesis being performed .

Fluorinating Reagent

- Field : Organic Chemistry

- Application : 2-Chloro-1,3-dimethylimidazolinium chloride is a carbene precursor that can be used to prepare various complex organic molecules. For example, it can be used as a synthetic intermediate in the preparation of 2,2-difluoro-1,3-dimethylimidazolidine, a new fluorinating reagent .

- Methods : The specific methods would depend on the particular synthesis being performed .

- Results : The specific results would depend on the particular synthesis being performed .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling 2-chloro-1,7-dimethyl-1H-benzo[d]imidazole should follow standard laboratory practices, including proper protective equipment, ventilation, and waste disposal. Specific safety data, such as toxicity and environmental impact, require further investigation .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-1,7-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-6-4-3-5-7-8(6)12(2)9(10)11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCBUGFANWKRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N2C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1,7-dimethyl-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

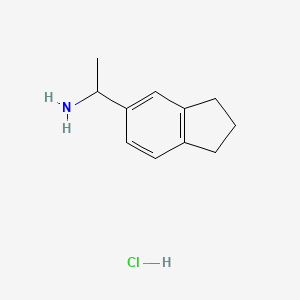

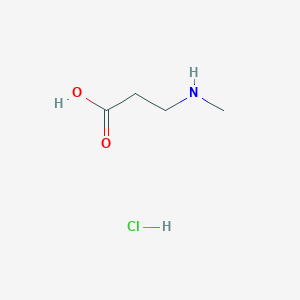

![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)

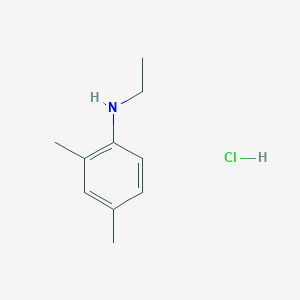

![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)

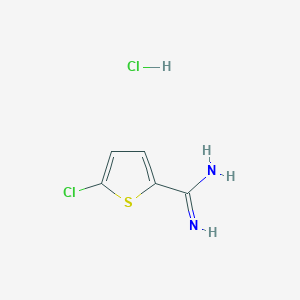

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)

![2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419435.png)

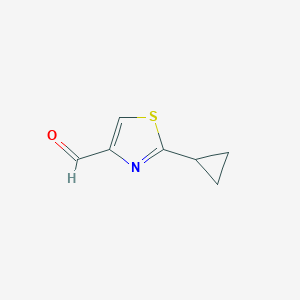

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)

![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)

![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)